3-Amino-6-methoxypicolinaldehyde
Overview
Description
3-Amino-6-methoxypicolinaldehyde is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol. It is characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to a pyridine ring, which also contains an aldehyde group (-CHO). This compound is primarily used in research and development within the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-methoxypicolinaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with 3-aminopyridine as the starting material.
Methylation: The amino group on the pyridine ring is methylated using a suitable methylating agent, such as methyl iodide, to introduce the methoxy group.
Oxidation: The resulting compound is then oxidized to introduce the aldehyde group at the 6-position of the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-methoxypicolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: 3-Amino-6-methoxypicolinic acid.
Reduction: 3-Amino-6-methoxypicolinalcohol.
Substitution: Various substituted pyridines depending on the electrophile used.
Scientific Research Applications
3-Amino-6-methoxypicolinaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems and pathways involving pyridine derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Amino-6-methoxypicolinaldehyde exerts its effects depends on its molecular targets and pathways involved. For example, in pharmaceutical applications, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would vary based on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Amino-6-methoxypyridine
3-Amino-6-methoxypyridine-2-carboxaldehyde
3-Amino-6-methoxypyridine-4-carboxaldehyde
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Properties
IUPAC Name |
3-amino-6-methoxypyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7-3-2-5(8)6(4-10)9-7/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINDORGSWUYVSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857009 | |
Record name | 3-Amino-6-methoxypyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289160-26-4 | |
Record name | 3-Amino-6-methoxypyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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